molecular formula C7H13ClN4O B13213026 3-(4-Methoxypyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride

3-(4-Methoxypyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride

Cat. No.: B13213026
M. Wt: 204.66 g/mol
InChI Key: QDQDBJHFAVCMDA-UHFFFAOYSA-N
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Description

3-(4-Methoxypyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxypyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the triazole moiety. One common method involves the reaction of 4-methoxypyrrolidine with a suitable triazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications for research or industrial use .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxypyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Methoxypyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxypyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxypyrrolidin-2-yl)-4H-1,2,4-triazole
  • 3-(4-Methoxypyrrolidin-2-yl)-4,5-dihydro-1,2,4-triazole
  • 3-(4-Methoxypyrrolidin-2-yl)-4H-1,2,4-triazole

Uniqueness

3-(4-Methoxypyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13ClN4O

Molecular Weight

204.66 g/mol

IUPAC Name

5-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole;hydrochloride

InChI

InChI=1S/C7H12N4O.ClH/c1-12-5-2-6(8-3-5)7-9-4-10-11-7;/h4-6,8H,2-3H2,1H3,(H,9,10,11);1H

InChI Key

QDQDBJHFAVCMDA-UHFFFAOYSA-N

Canonical SMILES

COC1CC(NC1)C2=NC=NN2.Cl

Origin of Product

United States

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